Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2NO B1445695 2,6-Dichloro-3-methoxypyridine CAS No. 1214340-74-5

2,6-Dichloro-3-methoxypyridine

Cat. No. B1445695
M. Wt: 178.01 g/mol
InChI Key: QIWNTQHXQMMULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09265773B2

Procedure details

To a solution of 2,6-dichloropyridin-3-ol (16.3 g, 0.1 mol) and K2CO3 (41.4 g, 0.3 mol) in DMF (200 mL) were added MeI (21.3 g, 0.15 mol). The mixture was allowed to stir at 80° C. for 2 hours. The mixture was then diluted with water (200 mL) and extracted with EtOAc (200 mL×3). The organic layer was washed with brine (200 mL×3), dried over Na2SO4, filtered and the solvent was concentrated in vacuo to provide 2,6-dichloro-3-methoxypyridine (17.0 g, yield: 96.0%). 1H-NMR (CDCl3, 400 MHz) δ 7.12˜7.18 (m, 2H), 3.86 (s, 3H). MS (M+H)+: 178/180/182.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.O>[Cl:1][C:2]1[C:7]([O:8][CH3:10])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC1=NC(=CC=C1O)Cl
Name
Quantity
41.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
21.3 g
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.